Cas no 5331-33-9 (Dimethyl (z)-2-chlorobut-2-enedioate)

Dimethyl (z)-2-chlorobut-2-enedioate structure
5331-33-9 structure
Product Name:Dimethyl (z)-2-chlorobut-2-enedioate
CAS No:5331-33-9
MF:C6H7ClO4
MW:178.570381402969
CID:1582187
PubChem ID:5352849
Update Time:2025-04-21

Dimethyl (z)-2-chlorobut-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl (z)-2-chlorobut-2-enedioate
    • Dimethyl 2-chlorofumarate
    • Chlorfumarsaeuredimethylester
    • Chlor-fumarsaeure-dimethylester
    • Dimethyl (Z)-2-chloro-2-butenedioate
    • Dimethyl chlorobutenedioate
    • AC1Q5YYN
    • CP 3854
    • Dimethyl chlorofumarate
    • dimethyl (E)-2-chloro-2-butenedioate
    • AC1NS35J
    • chloro-fumaric acid dimethyl ester
    • 2-Butenedioic acid, 2-chloro-, dimethyl ester, (Z)-
    • chlorofumaric acid dimethyl ester
    • Dimethyl 2-chlorofumarate; Chlorfumarsaeuredimethylester; Chlor-fumarsaeure-dimethylester; Dimethyl (Z)-2-chloro-2-butenedioate; Dimethyl chlorobutenedioate; AC1Q5YYN; CP 3854; Dimethyl chlorofumarate; dimethyl (E)-2-chloro-2-butenedioate; AC1NS35J; chloro-fumaric acid dimethyl ester; 2-Butenedioic acid, 2-chloro-, dimethyl ester, (Z)-; chlorofumaric acid dimethyl ester;
    • VYXGXXYXSAMWBM-ARJAWSKDSA-N
    • (Z)-2-chloro-but-2-enedioic acid dimethyl ester
    • 2-CHLORO-TRANS-2-BUTENEDIOIC ACID, DIMETHYL ESTER
    • NSC2275
    • DTXSID001031539
    • (E)-Dimethyl 2-chlorofumarate
    • NSC 2275
    • SCHEMBL4250395
    • 5331-33-9
    • NSC-2275
    • SCHEMBL4250392
    • Inchi: 1S/C6H7ClO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3-
    • InChI Key: VYXGXXYXSAMWBM-ARJAWSKDSA-N
    • SMILES: Cl/C(/C(=O)OC)=C\C(=O)OC

Computed Properties

  • Exact Mass: 178.00331
  • Monoisotopic Mass: 178.003
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6A^2
  • XLogP3: 1

Experimental Properties

  • Density: 1.281
  • Boiling Point: 224°C at 760 mmHg
  • Flash Point: 91.5°C
  • Refractive Index: 1.459
  • PSA: 52.6
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